molecular formula C16H14BrClN2O3 B11561910 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11561910
M. Wt: 397.6 g/mol
InChI Key: WABYCFSJYUEMBD-DJKKODMXSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxy group, and a chlorophenylmethylidene hydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 2-chlorobenzaldehyde under reflux conditions results in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O3/c1-22-15-8-12(17)6-7-14(15)23-10-16(21)20-19-9-11-4-2-3-5-13(11)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

WABYCFSJYUEMBD-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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